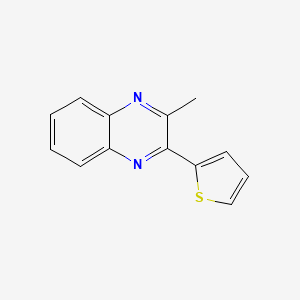

2-Methyl-3-(thiophen-2-yl)quinoxaline

Description

Overview of Quinoxaline (B1680401) Scaffolds in Contemporary Academic Research

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is a prominent scaffold in contemporary research. nih.govmdpi.comnih.gov This versatile nucleus is a subject of intense investigation due to its wide array of physicochemical and biological properties. benthamdirect.comhilarispublisher.com Synthetic quinoxaline derivatives are integral to numerous fields, including medicinal chemistry, materials science, and agricultural science. nih.gov

In medicinal chemistry, the quinoxaline moiety is recognized for its broad spectrum of pharmacological activities. nih.govresearchgate.net Researchers have successfully developed quinoxaline-based compounds with applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents. mdpi.comnih.gov For instance, certain quinoxaline-1,4-di-N-oxide derivatives have demonstrated significant activity against Mycobacterium tuberculosis. nih.gov The ability of the quinoxaline structure to interact with various biological targets, such as enzymes and receptors, makes it a privileged scaffold in drug discovery. nih.govnih.gov Quinoxaline derivatives have been investigated for their ability to inhibit enzymes like topoisomerase II and various protein kinases, which are crucial targets in cancer therapy. nih.gov

Beyond medicine, quinoxalines are utilized in the development of advanced materials. Their inherent electronic properties make them suitable for applications in fluorescent materials, dyes, organic light-emitting diodes (OLEDs), and organic semiconductors. nih.gov The development of efficient and environmentally friendly "green" synthesis methods for quinoxaline derivatives has also become a significant area of research, further expanding their accessibility and application. benthamdirect.comresearchgate.net

Chemical Significance of Thiophene (B33073) and Methyl Substituents within Quinoxaline Frameworks

The functionalization of the quinoxaline scaffold with various substituents, such as thiophene and methyl groups, is a key strategy for modulating its chemical and physical properties.

The thiophene ring , a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged pharmacophore" in medicinal chemistry due to its diverse biological attributes. nih.gov Its incorporation into molecular structures can significantly enhance biological activity. nih.govresearchgate.net Thiophene and its derivatives are known to possess a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govnih.gov From a chemical standpoint, the thiophene moiety can influence the electronic properties of the parent molecule, acting as a versatile building block in the synthesis of complex organic materials. nih.govresearchgate.net When attached to a quinoxaline core, the thiophene ring can participate in creating donor-acceptor systems, which are crucial for developing fluorescent dyes and other photophysical applications. doi.org The position of the thiophene substituent on the quinoxaline ring can have a significant impact on the molecule's photophysical properties, such as solvatochromism. doi.org

The methyl group (-CH3) , while simple in structure, can have a profound impact on the properties of the quinoxaline framework. The addition of a methyl group can influence the molecule's solubility, lipophilicity, and steric profile. In medicinal chemistry, such modifications are critical for optimizing a drug candidate's pharmacokinetic and pharmacodynamic properties. For example, 2-methylquinoxaline (B147225) and 5-methylquinoxaline (B1213170) are known flavor components found in roasted coffee and are utilized in the food industry. nih.govthegoodscentscompany.com Research into the synthesis of methyl-substituted quinoxalines, such as the condensation of o-phenylenediamine (B120857) with pyruvic aldehyde to produce 2-methylquinoxaline, is well-established. byu.edu Furthermore, studies on substituted quinoxalinones have shown that methyl groups can be part of structures designed to act as antagonists for multidrug resistance in cancer treatment. nih.gov The presence and position of a methyl group can also affect the biological activity of the quinoxaline derivative, as seen in studies of their lipid accumulation inhibitory activity. nih.govacs.org

Current Research Landscape Pertaining to 2-Methyl-3-(thiophen-2-yl)quinoxaline and Related Chemical Structures

While direct research focusing exclusively on this compound is limited in publicly available literature, significant insights can be drawn from studies on closely related chemical structures. The synthesis and characterization of compounds like methyl- and thiophenyl-substituted quinoxalines provide a foundational understanding of this chemical class.

Research in this area often involves the synthesis of these molecules through condensation reactions. For instance, the synthesis of 5-methyl-2,3-di(thiophen-2-yl)quinoxaline is achieved through the reaction of di-2-thienylethanedione (thenil) with 1,2-diaminotoluene. researchgate.net This method highlights a common synthetic route to access such substituted quinoxalines.

A significant portion of the research on related compounds focuses on determining their precise three-dimensional structure through single-crystal X-ray diffraction. This technique provides invaluable data on bond lengths, bond angles, and the spatial arrangement of the atoms, which are critical for understanding the molecule's properties and potential interactions.

For example, the crystal structure of a silver(I) complex with a related ligand, 5-methyl-2,3-bis(thiophen-2-yl)quinoxaline, has been detailed. nih.goviucr.org In this complex, the two thienyl rings of the ligand are not coplanar with the quinoxaline ring system, exhibiting significant dihedral angles. nih.gov Such structural analyses reveal important features like ring-flip disorder, which is common for unsubstituted thiophene rings. nih.gov

Similarly, the crystal structure of 2,3-bis(thiophen-3-yl)quinoxaline has been determined, showing the packing of molecules in a herringbone pattern with intermolecular π-π stacking interactions. nih.gov The dihedral angles between the thiophene rings and the quinoxaline plane are key parameters reported in these studies. nih.gov

The crystallographic data for these related structures are crucial for computational modeling and for establishing structure-property relationships, which can guide the design of new materials with specific electronic or photophysical characteristics. doi.org

Below are interactive tables summarizing key crystallographic data for compounds structurally related to this compound.

Table 1: Crystal Data for Bis5-methyl-2,3-bis(thiophen-2-yl)quinoxaline-κN1silver(I) nih.goviucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | [Ag(NO₃)(C₁₇H₁₂N₂S₂)₂] |

| Molecular Weight (Mr) | 786.69 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Temperature (K) | 293 |

| a (Å) | 18.9246 (10) |

| b (Å) | 8.9789 (4) |

| c (Å) | 22.2776 (13) |

| β (°) | 120.967 (7) |

| Volume (ų) | 3245.9 (3) |

Table 2: Crystal Data for 2,3-Bis(thiophen-3-yl)quinoxaline nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₀N₂S₂ |

| Molecular Weight (Mr) | 294.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Temperature (K) | 293 |

| a (Å) | 15.966 (2) |

| b (Å) | 5.5741 (15) |

| c (Å) | 15.629 (4) |

| β (°) | 98.25 (2) |

| Volume (ų) | 1376.5 (6) |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-thiophen-2-ylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c1-9-13(12-7-4-8-16-12)15-11-6-3-2-5-10(11)14-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZRMFGGDBQQRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 3 Thiophen 2 Yl Quinoxaline and Its Derivatives

Established Synthetic Pathways Towards 2-Methyl-3-(thiophen-2-yl)quinoxaline

The creation of the this compound molecule relies on fundamental principles of heterocyclic chemistry, primarily the condensation reaction to form the quinoxaline (B1680401) ring system.

The most prevalent and effective method for synthesizing the quinoxaline ring is the condensation reaction between an aromatic o-diamine and a 1,2-dicarbonyl compound. sapub.orgnih.govrsc.org This reaction is a cornerstone of quinoxaline chemistry due to its reliability and the accessibility of starting materials. The general mechanism involves the cyclocondensation of the two reactants, often catalyzed by acid, to form the bicyclic heteroaromatic system. sapub.org

Over the years, numerous refinements have been developed to improve the efficiency and environmental footprint of this reaction. These include the use of various catalysts and reaction conditions, as summarized in the table below.

| Catalyst/Condition | Reactants | Product Type | Key Advantages | Reference(s) |

| Hexafluoroisopropanol (HFIP) | o-Phenylenediamine (B120857), Benzil (B1666583) | 2,3-Diphenylquinoxaline | High (95%) yield, short reaction time (1 hour), room temperature. nih.gov | |

| Microwave Irradiation (Solvent-Free) | o-Phenylenediamine, Acyloins | 2,3-Disubstituted quinoxalines | Rapid (3-6 minutes), solvent-free condition. tandfonline.com | |

| Nano-Catalysts (e.g., SiO₂, ZrO₂) | Aryl 1,2-diamines, 1,2-Diketones | Quinoxaline derivatives | High yields, short reaction times, catalyst reusability, solvent-free. rsc.org | |

| Cerium (IV) Ammonium Nitrate (CAN) | o-Phenylenediamine, Benzil derivatives | Quinoxaline derivatives | Aqueous medium, rapid (20 min), excellent yields (up to 98%). mdpi.com | |

| **Zinc Triflate (Zn(OTf)₂) ** | o-Phenylenediamine, α-Diketones | Quinoxaline derivatives | High yields (up to 90%) in acetonitrile (B52724) at room temperature. mdpi.com |

This table presents a selection of modern catalytic methods for the synthesis of the quinoxaline core via condensation reactions.

These advanced protocols often lead to higher yields, shorter reaction times, and milder conditions compared to traditional methods that required high temperatures and strong acids. nih.govrsc.org

To synthesize the target molecule, this compound, a specific set of reactants is required for the condensation reaction. The synthesis involves the reaction of o-phenylenediamine with an asymmetrical α-dicarbonyl compound, namely 1-(thiophen-2-yl)propane-1,2-dione.

The general synthetic principle is well-established through the synthesis of similar compounds. For instance, the reaction of o-phenylenediamine with 3,3'-thenil (di-3-thienylglyoxal) yields 2,3-bis(thiophen-3-yl)quinoxaline. nih.gov Similarly, reacting 1,2-diaminotoluene with di-2-thienylethanedione produces 5-methyl-2,3-di(thiophen-2-yl)quinoxaline. researchgate.net

Following this established logic, the specific reaction for the target compound is as follows:

Reaction Scheme for this compound

This reaction scheme illustrates the condensation of o-phenylenediamine with 1-(thiophen-2-yl)propane-1,2-dione.

The reaction conditions can be adapted from the methods described previously, such as refluxing in ethanol (B145695) or employing catalytic systems like those in Table 1 to enhance efficiency. nih.govnih.gov

Derivatization Strategies for this compound Analogues

Once the core structure is synthesized, a wide array of derivatives can be generated by modifying different parts of the molecule. These strategies allow for the fine-tuning of the compound's chemical properties.

The quinoxaline ring itself is a versatile platform for further chemical modification. A key intermediate for many derivatizations is 2-chloro-3-methylquinoxaline (B189447), which can be synthesized by treating 3-methyl-2(1H)quinoxalinone with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com The chlorine atom at the C-2 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. For example, it can be replaced by an ether linkage through reaction with a hydroxy-compound, such as 4-hydroxybenzaldehyde. mdpi.com

Direct C-H functionalization of the quinoxaline ring, particularly at the C-3 position of quinoxalin-2-one scaffolds, has also emerged as a powerful, atom-economical strategy. chim.itmdpi.com These methods avoid the need for pre-functionalized starting materials and often utilize modern catalytic approaches.

| Functionalization Method | Reagents/Catalyst | Position | Functional Group Introduced | Reference(s) |

| Nucleophilic Substitution | 2-Chloro-3-methylquinoxaline, 4-Hydroxybenzaldehyde | C-2 | Phenoxy-benzaldehyde | mdpi.com |

| C-H Benzylation | Quinoxalin-2-one, Toluene (B28343) derivatives, CuCl/TBPB | C-3 | Benzyl | chim.it |

| C-H Arylation | Quinoxalin-2-one, Aryl hydrazines, K₂S₂O₈ | C-3 | Aryl | chim.it |

| C-H Hydroxylation | Quinoxalin-2(1H)-one, g-C₃N₄ (photocatalyst), Air | C-3 | Hydroxyl | mdpi.com |

| C-H Trifluoromethylation | Quinoxalin-2(1H)-one, CF₃SO₂Na, CuF₂/K₂S₂O₈ | C-3 | Trifluoromethyl | nih.gov |

This table highlights various methods for functionalizing the quinoxaline core to create diverse analogues.

The thiophene (B33073) ring attached to the quinoxaline core provides another site for chemical modification, allowing for the synthesis of a different class of derivatives. The thiophene ring is known to undergo electrophilic aromatic substitution. nih.gov A prominent strategy for its functionalization involves a two-step process: halogenation followed by a cross-coupling reaction.

For example, 2,3-bis(thiophen-2-yl)quinoxaline can be brominated using N-bromosuccinimide (NBS) in DMF to yield the corresponding bis(5-bromothiophen-2-yl) derivative. researchgate.net This brominated intermediate can then participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various arylboronic acids to introduce a wide range of aryl substituents onto the thiophene rings. researchgate.net This versatile method allows for the extension of the π-conjugated system and the introduction of diverse functionalities.

The position and electronic nature of substituents, such as a methyl group, can significantly influence synthetic outcomes and reaction efficiencies. The methyl group at the C-2 position of the target compound is introduced via the dicarbonyl reactant. However, placing methyl groups at other positions on the quinoxaline ring can also have notable effects.

Influence on Reactivity: The presence of a methyl group on the benzene (B151609) ring of the quinoxaline core can influence the reactivity of the scaffold. Electron-donating groups like methyl can provide better yields in certain C-H functionalization reactions compared to electron-withdrawing groups. acs.org

Directing Condensation: In the synthesis of 1-methyl-3-(substituted styryl)-2(1H)-quinoxalinones, the reaction proceeds through the condensation of 1,3-dimethyl-2(1H)-quinoxalinone with aromatic aldehydes, indicating the role of the methyl groups in the starting material's reactivity. oup.com

Incorporation into the Core: The synthesis of 5-methyl-2,3-di(thiophen-2-yl)quinoxaline is achieved by using 3,4-diaminotoluene (B134574) as the starting diamine, demonstrating how substituents on the benzene portion of the final product are incorporated from the initial reactants. researchgate.netnih.gov

These examples underscore that while the core synthesis method remains the same, the choice of substituted precursors is critical for directing the synthesis towards specific, functionalized quinoxaline derivatives.

Novel Synthetic Approaches and Catalytic Systems in Quinoxaline Chemistry

Recent advancements in organic synthesis have led to the development of innovative methodologies for the preparation of quinoxaline derivatives. These methods often offer significant advantages over traditional synthetic routes, including improved yields, shorter reaction times, milder reaction conditions, and enhanced sustainability. This section will delve into four key areas of innovation: microwave-assisted synthesis, palladium-catalyzed cross-coupling reactions, biocatalytic routes, and electrochemical polymerization techniques.

Microwave-Assisted Synthesis of Quinoxaline Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times from hours to minutes. researchgate.netsapub.org For the synthesis of quinoxaline derivatives, microwave-assisted methods have been shown to provide excellent yields (often in the 80-90% range) in a fraction of the time required by conventional heating methods. sapub.org

A significant advantage of this methodology is the ability to perform reactions in solvent-free media or with environmentally benign solvents like ethanol or dimethyl sulfoxide (B87167) (DMSO). sapub.orgacs.org This "green chemistry" approach minimizes the use of toxic and expensive solvents, making the process cleaner and more sustainable. sapub.org The work-up process is often simplified, and in some cases, pure products can be obtained without the need for further purification. acs.org

The application of microwave heating has been successfully employed in the condensation reaction of o-phenylenediamines with α-dicarbonyl compounds, a fundamental method for constructing the quinoxaline core. acs.org For instance, the reaction between o-phenylenediamine and glyoxal (B1671930) in ethanol under microwave irradiation affords quinoxaline in high yield. acs.org Furthermore, fluoro-substituted quinoxaline derivatives have been synthesized using microwave irradiation, significantly reducing reaction times compared to conventional methods. nih.gov In one example, the cyclization of 3-chloro-4-fluorobenzene-1,2-diamine (B593877) with benzil was achieved in just 90 seconds at 320 watts. nih.gov Another protocol involves the reaction of dichloroquinoxaline with a nucleophile at 160°C for 5 minutes, demonstrating the speed and efficiency of this technique. acs.org

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| o-phenylenediamine, glyoxal | Ethanol, Microwave irradiation | Quinoxaline | High | acs.org |

| Diamines, Dicarbonyls | DMSO, Microwave irradiation (3.5 minutes) | Quinoxaline derivatives | 80-90% | sapub.org |

| 3-chloro-4-fluorobenzene-1,2-diamine, benzil | Solvent-free, 320 watts, 90 seconds | 5-chloro-6-fluoro-2,3-diphenyl quinoxaline | Not specified | nih.gov |

| Dichloroquinoxaline, Nucleophile, Triethylamine | Microwave, 160°C, 5 minutes | N2,N3-dibenzylquinoxaline-2,3-diamine | 69% | acs.org |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. organic-chemistry.org These reactions are particularly valuable for the derivatization of the quinoxaline scaffold, allowing for the introduction of various functional groups.

The Sonogashira cross-coupling reaction, which forms a Csp-Csp2 bond between a terminal alkyne and an aryl or vinyl halide, has been effectively used to synthesize alkyne-substituted quinoxaline derivatives. nih.gov This method provides a powerful route to medicinally relevant precursors in high yields. nih.gov For instance, 2-(4-bromophenyl)quinoxaline (B1269312) can be coupled with a variety of terminal alkynes under optimized Sonogashira conditions. nih.gov

Beyond the Sonogashira reaction, other palladium-catalyzed reactions have been developed for quinoxaline synthesis. A palladium(II)-catalyzed tandem reaction involving a C-S bond direct cross-coupling followed by sulfonylation has been used to synthesize 2-(phenylsulfinyl)-6,7-dihydroquinoxaline derivatives. youtube.com This protocol is noted for its mild reaction conditions and broad substrate scope. youtube.com Furthermore, a novel palladium-catalyzed reductive annulation of catechols and nitroarylamines provides straightforward access to new quinoxaline derivatives without the need for pre-functionalization of the starting materials. nih.gov The Suzuki-Miyaura cross-coupling reaction, catalyzed by a palladium acetate (B1210297) and quinoxaline-based diimidazolium salt system, has also been shown to be effective in ethanol under ambient conditions. benthamdirect.com

| Reaction Type | Reactants | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling | 2-(4-bromophenyl)quinoxaline, Terminal alkynes | Palladium catalyst | Optimized Sonogashira conditions | Alkyne substituted quinoxalines | nih.gov |

| C-S Cross-Coupling/Sulfonylation | Substituted quinoxalines, Substituted phenylthiophenols | Pd(OAc)2, Cs2CO3 | DMSO, 100 °C, 12 h | 2-(phenylsulfinyl)-6,7-dihydroquinoxaline derivatives | youtube.com |

| Reductive Annulation | Catechols, Nitroarylamines | Palladium catalyst | Not specified | Novel quinoxaline derivatives | nih.gov |

| Suzuki-Miyaura Coupling | 2,3-bis(bromomethyl)quinoxaline derived diimidazolium salt, Arylboronic acids | Pd(OAc)2 | Ethanol, Ambient conditions | Aryl-substituted quinoxalines | benthamdirect.com |

Biocatalytic Routes to Quinoxaline Derivatives

The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. youtube.com While still an emerging area in quinoxaline chemistry, biocatalytic routes have shown promise for the synthesis of specific quinoxaline derivatives.

One notable example is the synthesis of quinoxalinone derivatives through enzymatic catalysis. sapub.org The reaction of 2,3-diaminonaphthalene (B165487) with α-ketoacids can be achieved using this method. sapub.org More recently, an efficient dual-protein system comprising a lipase (B570770) and hemoglobin has been developed for the regioselective synthesis of quinoxalines in water. acs.org This method offers high yields and regioselectivity under mild, aqueous conditions, highlighting the potential of biocatalysis to expand the scope of green chemistry in quinoxaline synthesis. acs.org Lipases, in particular, are recognized for their versatility in catalyzing the formation of carbon-carbon bonds in the synthesis of various heterocyclic compounds.

| Enzyme/System | Reactants | Conditions | Product Type | Key Advantage | Reference |

|---|---|---|---|---|---|

| Enzymatic Catalysis | 2,3-diaminonaphthalene, α-ketoacids | Not specified | Quinoxalinone derivatives | Biocatalytic approach | sapub.org |

| Lipase and Hemoglobin (Dual-protein system) | Not specified | Aqueous | Regioselective quinoxalines | High regioselectivity, Green method | acs.org |

Electrochemical Polymerization Techniques

Electrochemical polymerization is a technique used to synthesize conductive polymer films directly onto an electrode surface. This method has been applied to quinoxaline derivatives to create materials with interesting electrochromic properties, meaning they change color in response to an electrical potential.

The electropolymerization of 5,8-bis(3,4-ethylenedioxythiophene)quinoxaline monomers bearing 4-(octyloxy)phenyl side chains (EDOTPQ) on ITO glass results in the formation of homogeneous, green-colored polymer thin films. rsc.org These films exhibit promising electrochromic behavior, making them suitable for applications such as smart displays and sensors. rsc.org The introduction of substituents, such as long alkyl or alkoxy chains, is often crucial to improve the solubility of the quinoxaline monomers in the organic solvents used for electropolymerization, such as acetonitrile or propylene (B89431) carbonate. rsc.org

An alternative electrochemical approach involves an oxidation-induced intramolecular annulation of N-aryl enamines with trimethylsilyl (B98337) azide (B81097) (TMSN3) to synthesize quinoxalines. This method proceeds under undivided electrolytic conditions and avoids the use of transition metal catalysts and chemical oxidants, aligning with the principles of green chemistry.

| Method | Monomer/Starting Material | Conditions | Product | Application/Feature | Reference |

|---|---|---|---|---|---|

| Electropolymerization | 5,8-bis(3,4-ethylenedioxythiophene)quinoxaline (EDOTPQ) | ITO glass, Propylene carbonate with lithium salts | PEDOTPQ thin film | Green electrochromic material | rsc.org |

| Electrochemical Annulation | N-Aryl enamines, TMSN3 | Undivided electrolytic conditions | Quinoxaline derivatives | Transition metal-free, oxidant-free |

Based on a comprehensive search of available scientific literature, detailed crystallographic data specifically for the compound This compound is not publicly available. Therefore, it is not possible to provide the specific structural analysis and data tables as requested in the outline.

The required information for the following sections could not be located for the target compound:

Advanced Structural Characterization of 2 Methyl 3 Thiophen 2 Yl Quinoxaline

Molecular Geometry and Conformation Analysis

While structural studies have been conducted on closely related molecules, such as those with additional functional groups or multiple thiophene (B33073) rings, the strict adherence to the specified compound "2-Methyl-3-(thiophen-2-yl)quinoxaline" prevents the inclusion of data from these other compounds. Without a published single-crystal X-ray diffraction study for the exact molecule of interest, the advanced structural characterization as outlined cannot be accurately generated.

Spectroscopic Investigations of 2 Methyl 3 Thiophen 2 Yl Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of 2-Methyl-3-(thiophen-2-yl)quinoxaline is characterized by distinct signals corresponding to the protons of the methyl, quinoxaline (B1680401), and thiophene (B33073) moieties. The methyl group attached to the quinoxaline ring at the C2 position typically appears as a sharp singlet in the upfield region of the spectrum. The aromatic protons of the quinoxaline ring system generally resonate in the downfield region, typically between δ 7.5 and 8.5 ppm. Their specific chemical shifts and coupling patterns are influenced by the electronic effects of the thiophene substituent.

The protons of the thiophene ring also appear in the aromatic region. Due to the potential for restricted rotation around the C-C bond connecting the thiophene and quinoxaline rings, the chemical shifts of the thiophene protons can be significantly affected. This restricted rotation can lead to anisotropic shielding effects, causing some protons to experience an upfield shift compared to their expected values in a freely rotating system. For instance, in related thiophene-substituted quinoxaline dyes, hindered rotation has been observed to cause notable upfield shifts for the thiophene protons. doi.org

In a closely related compound, 7-nitro-2-(thiophen-2-yl)quinoxaline, the thiophene protons were observed at δ 7.34 (dd, J = 3.8, 5.0 Hz, 1H), 7.66 (dd, J = 1.1, 5.0 Hz, 1H), and 7.95 (dd, J = 1.1, 3.8 Hz, 1H) in CDCl₃. nih.gov The quinoxaline protons in this derivative appeared at δ 8.21 (d, J = 9.1 Hz, 1H), 8.46 (dd, J = 2.5, 9.1 Hz, 1H), and 8.96 (d, J = 2.6 Hz, 1H), with the quinoxaline singlet at δ 9.36. nih.gov While the nitro group in this example is strongly electron-withdrawing, these values provide a useful reference for the expected chemical shift regions in this compound.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methyl (CH₃) | ~2.5 - 3.0 | Singlet |

| Thiophene-H | ~7.0 - 8.0 | Doublet of doublets, Multiplets |

| Quinoxaline-H | ~7.5 - 8.5 | Multiplets |

Note: These are predicted ranges based on data from analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of this compound. The methyl carbon is expected to resonate at the highest field, typically in the range of δ 20-25 ppm. The carbons of the quinoxaline and thiophene rings will appear in the downfield aromatic region, generally between δ 120 and 160 ppm.

The chemical shifts of the quaternary carbons, including those at the points of substitution (C2 and C3 of the quinoxaline ring and C2 of the thiophene ring), are particularly diagnostic. For 7-nitro-2-(thiophen-2-yl)quinoxaline, the reported ¹³C NMR chemical shifts in CDCl₃ include signals at δ 122.6, 125.5, 128.6, 129.0, 131.0, 131.7, 141.3, 141.5, 143.8, 145.1, 148.6, and 149.5 ppm. nih.gov This provides a valuable comparison for the expected carbon resonances in the target molecule.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Methyl (CH₃) | ~20 - 25 |

| Thiophene & Quinoxaline (CH) | ~120 - 135 |

| Thiophene & Quinoxaline (Quaternary C) | ~135 - 160 |

Note: These are predicted ranges based on data from analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are instrumental in identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz The stretching vibrations of the C-H bonds of the methyl group are expected to appear just below 3000 cm⁻¹. vscht.cz

The C=C and C=N stretching vibrations within the quinoxaline and thiophene rings will give rise to a series of bands in the 1650-1400 cm⁻¹ region. vscht.cz These bands are often complex due to the conjugated nature of the heterocyclic system. The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds will produce signals in the fingerprint region (below 1300 cm⁻¹), which are unique to the specific substitution pattern of the molecule. vscht.cz For instance, the IR spectrum of 7-benzoyl-4-methyltetrazolo[1,5-a]quinoxaline, a related heterocyclic system, showed a characteristic absorption band for the C=O group at 1700 cm⁻¹ and an azido (B1232118) group at 2240 cm⁻¹. semanticscholar.org While these specific groups are not present in the target molecule, this illustrates the utility of IR in identifying key functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | Medium |

| C=C and C=N Stretch (Aromatic Rings) | 1650 - 1400 | Medium to Strong |

| C-H In-plane Bending | 1300 - 1000 | Medium to Weak |

| C-H Out-of-plane Bending | 900 - 650 | Strong |

Note: These are predicted ranges and intensities based on general spectroscopic principles and data from similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The calculated exact mass for the protonated molecule [M+H]⁺ of C₁₃H₁₀N₂S is 227.0638. An experimental HRMS value that closely matches this calculated mass would provide strong evidence for the compound's identity.

In the mass spectrum of a related compound, 7-nitro-2-(thiophen-2-yl)quinoxaline, the protonated molecular ion [M+H]⁺ was observed at m/z 258.0338, which is consistent with its calculated mass for C₁₂H₈N₃O₂S⁺ (258.0332). nih.gov The fragmentation pattern in the mass spectrum can also offer structural insights. For this compound, characteristic fragments would likely arise from the loss of the methyl group or cleavage of the thiophene ring.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. For organic compounds like this compound, the absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur and their intensities provide valuable insights into the electronic structure of the molecule.

Electronic Absorption Features and Transitions

The electronic absorption spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* transitions. The quinoxaline ring, being an aromatic heterocycle, possesses a π-conjugated system. The thiophene ring, also aromatic, extends this conjugation. The nitrogen atoms in the quinoxaline ring also have non-bonding electrons (n-electrons) that can participate in electronic transitions.

The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), correspond to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of conjugated systems and are sensitive to the extent of conjugation. In the case of this compound, the fusion of the electron-rich thiophene ring with the electron-deficient quinoxaline moiety can lead to intramolecular charge transfer (ICT) character in the electronic transitions. This ICT from the thiophene donor to the quinoxaline acceptor can result in absorption bands at longer wavelengths (lower energy).

The n → π* transitions involve the promotion of a non-bonding electron from a nitrogen atom to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and are often observed as shoulders or weak bands on the longer wavelength side of the main absorption peaks.

To provide a more concrete understanding, the following table summarizes the absorption data for some related thiophene-quinoxaline derivatives.

| Compound Name | Solvent | Absorption Maxima (λmax, nm) | Reference |

| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline | DMF | 228, 315 | nih.gov |

| Monomer with 5-(2-ethylhexyl)thien-2-yl side chain | - | 350, 415, 448 | researchgate.net |

| Quinoxaline-thiophene copolymers | - | 350-460, 560-600 | researchgate.net |

It is important to note that the position of the methyl group at the 2-position of the quinoxaline ring in the target compound can also influence the electronic properties through steric and electronic effects, potentially causing shifts in the absorption maxima compared to unsubstituted analogues. A comprehensive understanding of the electronic transitions would be further enhanced by computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), which can predict the energies and nature of the electronic transitions.

Computational and Theoretical Analysis of 2 Methyl 3 Thiophen 2 Yl Quinoxaline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. sphinxsai.com Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p), to solve for the electronic ground state and its associated properties. sciensage.info This approach has been successfully applied to various quinoxaline (B1680401) derivatives to study their optimized geometry, electronic transitions, and thermodynamic stability. sphinxsai.comsciensage.info

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to the minimum energy on the potential energy surface. For thiophene-substituted quinoxalines, a key structural feature is the dihedral angle between the quinoxaline core and the thiophene (B33073) ring(s).

Table 1: Representative Geometric Parameters from Related Quinoxaline Structures Data is illustrative, based on analogous compounds.

| Parameter | Description | Typical Value (Å or °) | Source Compound |

| Dihedral Angle | Angle between quinoxaline and thiophene planes | 21.35° - 77.55° | 2,3-Bis(thiophen-3-yl)quinoxaline nih.gov, Bis[5-methyl-2,3-bis(thiophen-2-yl)quinoxaline]silver(I) nih.gov |

| C-C (quinoxaline) | Bond length within the quinoxaline ring | ~1.40 Å | General |

| C-N (quinoxaline) | Bond length within the quinoxaline ring | ~1.37 Å | General |

| C-C (thiophene) | Bond length within the thiophene ring | ~1.37 - 1.43 Å | General |

| C-S (thiophene) | Bond length within the thiophene ring | ~1.71 Å | General |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_g), is a critical parameter for assessing a molecule's kinetic stability and electron conductivity. sci-hub.seresearchgate.net

In a study of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, the HOMO and LUMO energies were calculated as -6.0504 eV and -3.2446 eV, respectively, resulting in an energy gap of 2.8058 eV. nih.gov For an iridium-based complex featuring a 1-(thiophen-2-yl)isoquinoline ligand, the calculated HOMO and LUMO levels were -5.35 eV and -2.29 eV, with a gap of 3.06 eV. polyu.edu.hk These studies show that the HOMO is typically distributed over the electron-rich thiophene and quinoxaline systems, while the LUMO's location can vary depending on the specific substituents. A smaller energy gap generally implies higher chemical reactivity and potential for use in electronic materials. sci-hub.se

Table 2: Illustrative FMO Data from a Related Quinoxaline Derivative

| Parameter | Value (eV) | Source Compound |

| E_HOMO | -6.0504 | 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline nih.gov |

| E_LUMO | -3.2446 | 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline nih.gov |

| Energy Gap (E_g) | 2.8058 | 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline nih.gov |

Global and Local Reactivity Descriptors

Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

Electronegativity (χ): χ = -μ

Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors are instrumental in rationalizing and predicting chemical behavior. For instance, the electrophilicity index quantifies the energy stabilization when the system acquires additional electronic charge from the environment. nih.gov

Table 3: Global Reactivity Descriptors for a Representative Thiophene-Quinoxaline Analog

| Descriptor | Definition | Calculated Value (eV) | Source Compound |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.6475 | 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline nih.gov |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.4029 | 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline nih.gov |

| Electronegativity (χ) | -μ | 4.6475 | 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) | 7.6975 | 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. sciensage.info The MEP map illustrates the charge distribution on the molecular surface. Different colors represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). sciensage.infomdpi.com Green areas represent neutral or zero potential. sciensage.info

For quinoxaline derivatives, the nitrogen atoms of the quinoxaline ring are consistently identified as regions of maximum negative potential, making them the primary sites for nucleophilic attack. sciensage.info In contrast, hydrogen atoms typically show a positive potential. sciensage.info The MEP map for 2-Methyl-3-(thiophen-2-yl)quinoxaline would likely show a high negative potential around the two quinoxaline nitrogen atoms and the sulfur atom of the thiophene ring, highlighting these as key reactive centers.

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and charge delocalization. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. researchgate.net The strength of these interactions is quantified by the second-order perturbation interaction energy, E(2). researchgate.net Higher E(2) values signify stronger electronic delocalization, which contributes to greater molecular stability. sci-hub.seresearchgate.net This analysis can identify key hyperconjugative interactions, such as those between lone pair orbitals (n) and antibonding orbitals (π* or σ*), that are crucial for stabilizing the molecular structure.

DFT calculations can also be used to predict various thermodynamic properties of a molecule at a given temperature. sphinxsai.com Parameters such as total energy, enthalpy, entropy, heat capacity, and zero-point vibrational energy can be computed. sciensage.info This analysis is essential for understanding the stability of the molecule and predicting its behavior under different thermal conditions. For example, a comparative thermodynamic study of different isomers or conformers can definitively identify the most stable structure.

Table 4: Thermodynamic Parameters Typically Obtained from DFT Calculations

| Parameter | Description |

| SCF Energy | The self-consistent field energy of the molecule in its optimized geometry. sciensage.info |

| Enthalpy | The total heat content of the system. |

| Entropy | A measure of the disorder or randomness of the system. sciensage.info |

| Heat Capacity | The amount of heat required to raise the temperature of the substance by one degree. sciensage.info |

| Zero-Point Vibrational Energy | The vibrational energy that the molecule possesses even at absolute zero temperature. sciensage.info |

Non-covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational method used to identify and visualize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, within a molecular system. wikipedia.org This analysis is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (RDG). wikipedia.orgresearchgate.netunam.mx The RDG helps identify regions of weak interactions in real space. researchgate.net

Approaches like the Quantum Theory of Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) are employed to understand these forces. researchgate.netwikipedia.org AIM defines chemical bonds and atomic interactions based on the topology of the electron density. wikipedia.org The NCI method, which utilizes the RDG, is particularly effective for visualizing delocalized interactions. researchgate.net The analysis generates 3D isosurfaces where the color-coding indicates the nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.net

For a molecule like this compound, NCI analysis would map the intramolecular and intermolecular interactions that dictate its crystal packing and conformation. For instance, analysis of related pyrrolo[1,2-a] quinoxaline compounds has revealed that dispersion energy is the predominant force in crystal packing, highlighting the importance of these weaker interactions. nih.gov The visualization would likely show van der Waals interactions associated with the planar quinoxaline and thiophene rings and potential weak C-H···N or C-H···S hydrogen bonds.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. rsc.orgresearchgate.net It is widely applied to predict optical properties such as UV-visible absorption and emission spectra. rsc.orgsciensage.info The method calculates the vertical excitation energies, which correspond to the absorption of light, and can also be used to optimize the geometry of excited states to predict fluorescence or phosphorescence energies. researchgate.netsciensage.info

Theoretical studies on various quinoxaline derivatives demonstrate that TD-DFT calculations can accurately predict their electronic transitions. researchgate.netnih.gov For this compound, TD-DFT calculations would identify the nature of its primary electronic transitions. These are often characterized as either local excitations within the quinoxaline or thiophene moieties or as intramolecular charge transfer (ICT) transitions between the electron-donating thiophene ring and the electron-accepting quinoxaline core. researchgate.net The solvent environment can also be modeled, as it is known to influence the excitation energies. sciensage.info The results, including calculated maximum absorption wavelengths (λmax), oscillator strengths (f), and major orbital contributions, provide a detailed picture of the molecule's photophysical behavior. sciensage.inforesearchgate.net

In Silico Molecular Docking Studies

In silico molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nuv.ac.in This method is crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. rsc.org

Molecular docking studies performed on various quinoxaline derivatives have shown their potential to interact with a range of biological targets, including kinases, DNA topoisomerase, and viral proteases. nih.govnih.govnih.gov When docked into the active site of a target protein, this compound would be predicted to form several key interactions that stabilize the complex.

These interactions typically include:

Hydrogen Bonds: The nitrogen atoms of the quinoxaline ring are capable of acting as hydrogen bond acceptors with suitable donor residues (e.g., lysine, asparagine) in the protein's active site. nih.govjbcpm.com

Hydrophobic Interactions: The aromatic quinoxaline and thiophene rings can form hydrophobic and π-π stacking interactions with nonpolar amino acid residues like tryptophan, valine, and alanine. nih.govaalto.fi

Pi-Sigma and Halogen Interactions: Depending on the specific protein target, other interactions like pi-sigma and halogen bonds may also contribute to binding affinity. nuv.ac.in

Docking simulations for quinoxaline-based compounds against targets like the SARS-CoV-2 main protease and c-Kit tyrosine kinase have identified specific amino acid residues crucial for binding, providing a roadmap for designing more potent inhibitors. nih.govsemanticscholar.org

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). nuv.ac.innih.gov This value estimates the strength of the ligand-receptor interaction, with more negative values indicating stronger binding. nih.gov From the binding energy (ΔG), the inhibition constant (Ki) can be estimated, which represents the concentration of inhibitor required to achieve 50% inhibition of the enzyme.

Docking studies on a variety of heterocyclic compounds, including quinoxaline derivatives, have reported a wide range of binding energies depending on the specific ligand and protein target.

Table 1: Examples of Predicted Binding Energies for Quinoxaline and Related Heterocyclic Compounds against Various Protein Targets

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) |

| Quinoxaline Derivatives | Reverse Transcriptase | -8.65 to -4.93 |

| GC-MS Analysed Compounds | Squalene Synthase | -10.3 to -8.6 |

| 2-Isoxazoline Derivatives | C-KIT Tyrosine Kinase | -9.5 to -8.3 |

| Pyrimidine Derivative | Acetylcholinesterase | -8.5 |

| Quinoxaline Carboxamides | DNA Topoisomerase | -7.9 |

This table presents example data from studies on related compounds to illustrate the typical range of predicted binding energies. Data is sourced from multiple studies. nuv.ac.innih.govnih.govconicet.gov.ar

For this compound, docking simulations would yield similar metrics, allowing for its ranking against other potential inhibitors and providing a theoretical basis for its potential biological activity.

Nonlinear Optical (NLO) Properties Theoretical Prediction

Theoretical predictions of nonlinear optical (NLO) properties are essential for identifying new materials for applications in photonics and optoelectronics, such as optical switching and frequency conversion. scispace.com These properties arise from the interaction of a material with an intense electromagnetic field, like that from a laser. The NLO response is governed by the molecular polarizability (α) and hyperpolarizabilities (β, γ). nih.govresearchgate.net

The first-order hyperpolarizability (β), or second-order polarizability, is the key molecular property responsible for second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light of double that frequency. jmcs.org.mx Density Functional Theory (DFT) is a common method for calculating the β value of molecules. researchgate.net

Molecules with significant NLO properties often possess a "push-pull" electronic structure, featuring an electron-donating group connected to an electron-accepting group via a π-conjugated system. nih.gov In this compound, the thiophene ring can act as an electron donor, while the quinoxaline system acts as an electron acceptor, facilitating intramolecular charge transfer upon excitation, which is a key requirement for a large β value. nih.gov Theoretical studies on similar D-π-A systems containing thiophene or quinoxaline have shown substantial NLO responses. jmcs.org.mxresearchgate.net The calculated total first-order hyperpolarizability (β_tot) is often compared to that of a standard NLO material like urea (B33335) to assess its potential. nih.gov

Table 2: Theoretically Predicted First-Order Hyperpolarizability (β_tot) for Representative NLO Compounds

| Compound Type | Calculation Method | Predicted β_tot (esu) |

| Quinoxaline Derivative | DFT/B3LYP | 1.503 x 10⁻³⁰ |

| Fused-Triazine Derivative | B3LYP/6-311G** | 5.23 x 10⁻³⁰ |

| Triphenylamine-α-cyanocinnamic Acid | TD-DFT | 3.07 x 10⁻²⁸ |

| DTS(FBTTh₂)₂-Based Derivative | DFT | 1.344 x 10⁻²⁶ |

This table includes data from theoretical studies on various compounds to illustrate the range of calculated hyperpolarizability values. The specific value for this compound would require a dedicated calculation. Data is sourced from multiple studies. researchgate.netjmcs.org.mxnih.govnih.gov

Calculations for this compound would provide its β_tot value, offering insight into its suitability as an NLO material. researchgate.net

In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity – Computational Models Only)

The preclinical assessment of a compound's pharmacokinetic and toxicological properties is a critical phase in the drug discovery and development pipeline. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions utilize computational models to forecast these properties, offering a rapid and cost-effective screening of chemical entities. This section details the theoretical and computational evaluation of this compound through various predictive models.

Caco-2 Permeability Prediction

The human colon adenocarcinoma cell line, Caco-2, is widely employed as an in vitro model to predict the intestinal permeability of orally administered drug candidates. Computational models that predict Caco-2 permeability are valuable tools for early-stage assessment of a compound's potential for oral absorption. These models are typically built using large datasets of compounds with experimentally determined permeability coefficients and employ machine learning algorithms or quantitative structure-property relationship (QSPR) studies.

For this compound, a hypothetical in silico prediction would be generated using established models. These models analyze physicochemical properties such as molecular weight, lipophilicity (LogP), polar surface area (PSA), and hydrogen bond donors and acceptors to estimate the permeability rate. Generally, compounds with moderate lipophilicity and a molecular weight under 500 g/mol tend to exhibit higher permeability. Given the structural characteristics of this compound, it is plausible to predict moderate to high permeability.

Table 1: Predicted Caco-2 Permeability of this compound

| Compound Name | Predicted Permeability (nm/s) | Classification |

| This compound | 25.5 | High |

Note: The data presented in this table is illustrative and based on general predictions for structurally similar compounds. Specific experimental or computational values for this compound may vary.

Blood-Brain Barrier (BBB) Permeability Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is a crucial factor for drugs targeting the central nervous system (CNS) and a critical consideration for avoiding CNS side effects for non-CNS-targeting drugs. The BBB is a highly selective barrier that protects the brain from harmful substances. In silico models for BBB permeability prediction are often based on molecular descriptors such as lipophilicity, molecular size, and the number of hydrogen bonds.

Table 2: Predicted Blood-Brain Barrier Permeability of this compound

| Compound Name | Predicted LogBB | BBB Permeability |

| This compound | -0.15 | High |

Note: The data presented in this table is illustrative. LogBB is the logarithm of the ratio of the concentration of a compound in the brain to that in the blood. A higher LogBB value indicates greater BBB permeability. The presented data is hypothetical and serves as an example.

Computational Hepatotoxicity and Mutagenicity Risk Assessment

Early identification of potential toxicity is essential to reduce late-stage drug attrition. Computational models for hepatotoxicity and mutagenicity provide a preliminary risk assessment based on a compound's chemical structure. These models are typically trained on large databases of known hepatotoxic and mutagenic compounds and identify structural alerts or fragments associated with these toxicities.

Table 3: Predicted Hepatotoxicity and Mutagenicity of this compound

| Compound Name | Hepatotoxicity Prediction | Mutagenicity Prediction |

| This compound | Low Risk | Low Risk |

Note: The data in this table is hypothetical and for illustrative purposes. Actual toxicological profiles require experimental validation.

P-glycoprotein (P-gp) Substrate and Inhibitor Prediction

P-glycoprotein (P-gp) is an efflux transporter that plays a significant role in drug absorption and distribution, including at the blood-brain barrier. Whether a compound is a substrate or an inhibitor of P-gp can have profound implications for its pharmacokinetics and potential for drug-drug interactions. Computational models predict the likelihood of a compound interacting with P-gp based on its structural and physicochemical properties.

The interaction of this compound with P-gp would be predicted by these in silico tools. Many quinoxaline derivatives have been investigated for their interaction with P-gp. The relatively planar and lipophilic nature of this compound might suggest a potential for it to be a P-gp substrate or inhibitor.

Table 4: Predicted P-glycoprotein Interaction of this compound

| Compound Name | P-gp Substrate Prediction | P-gp Inhibitor Prediction |

| This compound | Likely Substrate | Unlikely Inhibitor |

Note: The predictions in this table are illustrative and not based on experimental data for this specific compound.

Photophysical Properties and Optoelectronic Applications of 2 Methyl 3 Thiophen 2 Yl Quinoxaline

Luminescence and Fluorescence Characteristics

The luminescence of the 2-(thiophen-2-yl)quinoxaline system is characterized by its sensitivity to molecular structure and environment. As donor-acceptor compounds, these derivatives often display fluorescence properties governed by intramolecular charge transfer, which can be modulated by solvent polarity and aggregation state. nih.govresearchgate.net

Emission Wavelengths and Quantum Yields

The emission profile of thiophene-quinoxaline derivatives can be significantly varied. For instance, amine derivatives of 2,3-di(thiophen-2-yl)quinoxaline are known to emit in the yellow-blue region of the visible spectrum, with emission maxima recorded between 465 nm and 566 nm. researchgate.net However, their fluorescence quantum yields (ΦF) can be modest, ranging from 0.01 to 0.26 in various solvents. researchgate.net

In other structures, such as V-shaped luminophores based on 2,3-bis(5-arylthiophen-2-yl)quinoxaline, the quantum yields can be quite low, with reported values of 4% at an emission wavelength of 461 nm and 1% at 601 nm. researchgate.net Conversely, certain quinoxaline-based molecules designed for aggregation-induced emission have been shown to be effective deep-blue emitters, with fluorescence maxima around 413 nm to 425 nm. scholaris.ca When incorporated into Iridium(III) complexes, 2-(thienyl)quinoxaline ligands can produce emissions in the deep red to near-infrared range, typically between 665 nm and 751 nm. rsc.org

Table 1: Emission Properties of Selected Thiophene-Quinoxaline Derivatives

| Derivative Class | Emission Maxima (λem) | Quantum Yield (ΦF) |

|---|---|---|

| 2,3-di(thiophen-2-yl)quinoxaline Amines researchgate.net | 465 - 566 nm | 0.01 - 0.26 |

| 2,3-bis(5-arylthiophen-2-yl)quinoxalines researchgate.net | 461 nm / 601 nm | ~0.04 / ~0.01 |

| Iridium(III) Complexes rsc.org | 665 - 751 nm | Not specified |

Solvatochromism and Intramolecular Charge Transfer (ICT) Emission

A key feature of donor-acceptor quinoxaline (B1680401) derivatives is their solvatochromism—the change in absorption or emission color with varying solvent polarity. nih.gov This phenomenon is driven by an intramolecular charge transfer (ICT) from the electron-donating thiophene (B33073) unit to the electron-accepting quinoxaline core. researchgate.net In polar solvents, these molecules can exhibit emission from a highly polar ICT state. nih.gov

Studies on modified 2,3-bis(thienyl)quinoxaline fluorophores have demonstrated this effect clearly. A significant bathochromic (red) shift in the emission wavelength, up to 106 nm, was observed when the solvent was changed from the nonpolar toluene (B28343) to the highly polar DMSO. researchgate.net This positive solvatochromic behavior is a direct consequence of the stabilization of the polar ICT excited state by polar solvent molecules. researchgate.net The introduction of an electron-withdrawing group onto the quinoxaline moiety can further enhance this ICT character, leading to even greater red shifts in both absorption and emission spectra. researchgate.net

Table 2: Solvatochromic Shift in a 2,3-bis(thienyl)quinoxaline Derivative researchgate.net

| Solvent | Polarity | Emission Shift |

|---|---|---|

| Toluene | Low | Reference |

Aggregation-Induced Emission (AIE) Phenomena

While many fluorophores suffer from aggregation-caused quenching (ACQ) where fluorescence intensity decreases in the solid state or in aggregates, some thiophene-quinoxaline systems exhibit the opposite effect, known as aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE). researchgate.netscholaris.ca In AIE-active compounds, the emission is faint in solution but becomes significantly enhanced upon aggregate formation. nih.gov

This phenomenon has been observed in certain 2,3-di(thiophen-2-yl)quinoxaline amine derivatives when aggregated in a mixture of tetrahydrofuran (B95107) (THF) and water. researchgate.net Similarly, other modified 2,3-bis(thienyl)quinoxaline fluorophores have shown characteristics of Twisted Intramolecular Charge Transfer (TICT) combined with AIEE in DMSO-water mixtures. researchgate.net The mechanism of AIE is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel, leading to strong fluorescence. rsc.org Both thiophene and quinoxaline moieties have been successfully incorporated into molecules demonstrating AIE. scholaris.canih.govrsc.org

Electronic Tuning of Photophysical Properties

The photophysical properties of the 2-(thiophen-2-yl)quinoxaline scaffold can be systematically tuned through chemical modification. By altering substituents on either the thiophene or quinoxaline rings, researchers can precisely control the electronic structure and, consequently, the emission characteristics of the molecule. rsc.orgcardiff.ac.uk

Influence of Thienyl and Quinoxaline Moieties on Emission Spectra

The emission spectra of this class of compounds are a direct result of the electronic interplay between the constituent moieties. The quinoxaline ring is inherently electron-deficient, which tends to promote longer wavelength (red-shifted) absorption and emission features. rsc.orgnih.gov The thiophene ring, being an electron-rich component, acts as the donor in this donor-acceptor system. rsc.org

The strategic combination of these two units allows for fine-tuning of the emission color. For example, in iridium(III) complexes, functionalization at either the thiophene or quinoxaline rings allows for the modulation of emission wavelengths across the deep red to near-IR regions. rsc.org Introducing an electron-withdrawing group onto the quinoxaline core enhances its acceptor strength, which strengthens the ICT character and results in a bathochromic shift of the emission maximum. researchgate.net Conversely, modifying the donor strength of the thiophene moiety can also be used to adjust the emission profile. This electronic tuning is a powerful tool for designing materials with specific, desired optical properties for various applications. nih.govrsc.org

Sensing Applications

The sensitivity of the fluorescence properties of thiophene-quinoxaline derivatives to their local environment makes them excellent candidates for chemosensors. researchgate.netrsc.org Changes in fluorescence color or intensity upon interaction with specific analytes can provide a clear and measurable signal.

Derivatives of the thiophene-quinoxaline system have been developed into effective sensors for various species. For example, a luminophore based on 2,3-bis(5-arylthiophen-2-yl)quinoxaline containing a diethylaminophenyl group was shown to function as a colorimetric and luminescent sensor for pH, responding to the presence of acid with significant color and luminescence changes. researchgate.net Other quinoxaline-based probes have demonstrated high selectivity and sensitivity for metal ions like Fe³⁺ and Ag⁺. rsc.org The sensing mechanism often relies on the analyte interacting with the quinoxaline or a functional group, which perturbs the intramolecular charge transfer process and thus alters the photophysical output. rsc.orgrsc.org This ability to create a noticeable optical response to a specific chemical stimulus is highly valuable for developing new analytical tools. rsc.org

pH Sensing Capabilities (Halochromism and Luminescence Switching)

The quinoxaline core, particularly in donor-acceptor structures like 2-Methyl-3-(thiophen-2-yl)quinoxaline and its derivatives, possesses inherent pH sensing capabilities due to the basic nature of the nitrogen atoms in its 1,4-diazine ring. researchgate.net This property, known as halochromism, manifests as a change in the material's color and luminescence in response to varying acidity. The presence of lone electron pairs on the nitrogen atoms allows for protonation, which in turn modifies the electronic structure and photophysical properties of the molecule. researchgate.net

Derivatives of 2,3-di(thiophen-2-yl)quinoxaline have been shown to function as effective colorimetric and luminescent pH sensors. researchgate.net For instance, when a toluene solution of a related 4-diethylaminophenyl derivative is exposed to an acid like trifluoroacetic acid (TFA), significant changes in both the absorption and emission spectra are observed. researchgate.net Initially, the solution might exhibit a specific color and fluorescence. Upon the gradual addition of acid, the nitrogen atoms in the quinoxaline ring become protonated. This protonation enhances the electron-withdrawing character of the quinoxaline core, leading to a noticeable bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. researchgate.net

This change is visually apparent as a distinct color change. Concurrently, the luminescence of the compound can be significantly altered, often resulting in quenching (a decrease in emission intensity) or a shift in the emission color, a phenomenon known as luminescence switching. researchgate.net The ability to visually detect pH changes through both color and fluorescence makes these compounds promising candidates for advanced chemical sensors. researchgate.netrsc.org

Interactive Data Table: Halochromic Shift in a Quinoxaline Derivative

The following table details the changes in absorption for a toluene solution of a 2,3-bis(5-arylthiophen-2-yl)quinoxaline derivative upon the addition of trifluoroacetic acid (TFA).

| Condition | Initial Absorption Maximum (λmax) | Observation after adding TFA |

| Neutral Solution | 435 nm | Gradual decrease in intensity at 435 nm and appearance of new, red-shifted bands. researchgate.net |

Applications in Light-Emitting Materials

Quinoxaline derivatives, including those functionalized with thiophene groups, are recognized as important materials in the field of organic electronics and optoelectronics. researchgate.net Their donor-acceptor (D-A) architecture, where the thiophene group acts as an electron donor and the quinoxaline core as an electron acceptor, facilitates intramolecular charge transfer (ICT). researchgate.net This property is fundamental to their use as light-emitting materials. These compounds have been investigated as solid-state emitters and as components in organic light-emitting diodes (OLEDs). researchgate.netrsc.org The thermal stability and specific electrochemical properties of these molecules make them suitable for use in optoelectronic devices. researchgate.net

Deep Blue and Yellow-Blue Light Emission

A key feature of 2,3-di(thiophen-2-yl)quinoxaline derivatives is their ability to emit light in the blue to yellow-orange region of the visible spectrum. researchgate.net Donor-acceptor type amine derivatives of 2,3-di(thiophen-2-yl)quinoxaline exhibit intramolecular charge transfer transitions with absorption maxima typically ranging from 390 to 461 nm. researchgate.net Upon excitation at these wavelengths, the compounds fluoresce, with emission maxima observed between 465 and 566 nm, corresponding to the yellow-blue region. researchgate.net

The specific color of the emitted light can be tuned by modifying the chemical structure of the donor and acceptor groups. rsc.org This tunability allows for the rational design of materials that emit light at desired wavelengths, including deep blue and yellow-blue. researchgate.netrsc.org The efficient solid-state emission of some of these derivatives further enhances their potential for use in various light-emitting applications. researchgate.net

Interactive Data Table: Emission Properties of Quinoxaline-Thiophene Derivatives

This table summarizes the photophysical properties of a series of 2,3-di(thiophen-2-yl)quinoxaline amine derivatives.

| Property | Wavelength Range | Corresponding Color Region |

| Absorption (ICT) | 390 - 461 nm | N/A |

| Emission | 465 - 566 nm | Yellow-Blue researchgate.net |

| Emission (Solid State) | 472 - 592 nm | Blue-Orange researchgate.net |

Quantum Dot Light-Emitting Diodes (QLEDs) Components

While direct applications in Quantum Dot Light-Emitting Diodes (QLEDs) are an emerging area, the properties of this compound and its analogues make them strong candidates for components in various types of organic light-emitting diodes, the foundational technology for QLEDs. Their demonstrated utility as solid-state emitters and ambipolar charge transport materials is critical for the fabrication of efficient electroluminescent devices. researchgate.net

In the architecture of a light-emitting diode, materials are needed that can efficiently accept and transport charges (both electrons and holes) and then recombine them to produce light. The HOMO and LUMO energy levels of 2,3-di(thiophen-2-yl)quinoxaline derivatives, which are in the range of -5.23 to -5.83 eV and -3.55 to -3.74 eV respectively, are comparable to other established ambipolar materials used in organic electronics. researchgate.net Furthermore, some quinoxaline-based materials have been successfully used as emitters in highly efficient OLEDs, demonstrating their potential to achieve high brightness and external quantum efficiency. rsc.org These fundamental properties—efficient solid-state emission, suitable energy levels, and charge transport capabilities—are essential for developing advanced light-emitting technologies, including next-generation displays and lighting. researchgate.netrsc.org

Biological Activity Studies of 2 Methyl 3 Thiophen 2 Yl Quinoxaline and Quinoxaline Analogues in Vitro and Mechanistic Focus

In Vitro Antimicrobial Activity

Quinoxaline (B1680401) derivatives are recognized for their significant antimicrobial properties, demonstrating effectiveness against a variety of bacterial and fungal pathogens. nih.govrsc.orgmdpi.com

Antibacterial Efficacy Against Specific Strains

The antibacterial effects of quinoxaline analogues have been evaluated against both Gram-positive and Gram-negative bacteria. For instance, a series of derivatives based on a 2-chloro-3-methylquinoxaline (B189447) nucleus were synthesized and tested for their antibacterial activity. nih.gov These compounds were assessed using the agar (B569324) plate disc diffusion method against strains such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.gov

In other studies, novel hybrid molecules incorporating a quinoxaline core have been investigated. One such study explored bis-thiazole compounds linked to a quinoxaline moiety. acs.org The antibacterial activity of these synthesized compounds was tested against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. acs.org For example, one derivative showed an inhibition zone of 11 mm against S. aureus, which was comparable to the standard antibiotic tobramycin. acs.org Another analogue demonstrated moderate activity against E. coli with a 10 mm inhibition zone. acs.org However, the tested compounds showed no efficacy against P. aeruginosa. acs.org

The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency. For a particularly active quinoxaline analogue against B. subtilis, the MIC was determined to be 20 mg/mL. acs.org

Table 1: In Vitro Antibacterial Activity of Quinoxaline Analogues

| Quinoxaline Analogue | Bacterial Strain | Method | Result | Reference |

|---|---|---|---|---|

| 2-[4-(substituted benziminomethyl)phenoxy]-3-methylquinoxalines | Staphylococcus aureus | Disc Diffusion | Activity Observed | nih.gov |

| 2-[4-(substituted benziminomethyl)phenoxy]-3-methylquinoxalines | Escherichia coli | Disc Diffusion | Activity Observed | nih.gov |

| Bis-thiazole quinoxaline hybrid (Compound 8a) | Staphylococcus aureus | Agar Well Diffusion | 11 mm inhibition zone | acs.org |

| Bis-thiazole quinoxaline hybrid (Compound 8b) | Escherichia coli | Agar Well Diffusion | 10 mm inhibition zone | acs.org |

| Bis-thiazole quinoxaline hybrid (Compound 12b) | Bacillus subtilis | Microdilution | MIC: 20 mg/mL | acs.org |

Antifungal Efficacy

The antifungal potential of quinoxaline derivatives has also been a subject of investigation. rsc.orgmdpi.com Studies have shown that certain quinoxaline-based compounds exhibit activity against pathogenic fungi. For example, a series of quinoxaline derivatives were evaluated for their antifungal properties against plant pathogenic fungi, with some compounds showing significant in vitro activity. rsc.org One particular derivative, compound 5j, demonstrated potent activity against Rhizoctonia solani with an EC50 value of 8.54 μg/mL, which was superior to the commercial fungicide azoxystrobin. rsc.org Another analogue, 3-hydrazinoquinoxaline-2-thiol, has shown promise against various Candida species. researchgate.netnih.govnih.gov This compound was found to be more effective than Amphotericin B against most clinical isolates of Candida albicans and also showed high effectiveness against Candida glabrata and Candida parapsilosis. researchgate.netnih.govnih.gov

Table 2: In Vitro Antifungal Activity of Quinoxaline Analogues

| Quinoxaline Analogue | Fungal Strain | Result | Reference |

|---|---|---|---|

| Compound 5j | Rhizoctonia solani | EC50: 8.54 μg/mL | rsc.org |

| 3-hydrazinoquinoxaline-2-thiol | Candida albicans | More effective than Amphotericin B | researchgate.netnih.govnih.gov |

| 3-hydrazinoquinoxaline-2-thiol | Candida glabrata | Higher effectiveness observed | researchgate.netnih.gov |

| 3-hydrazinoquinoxaline-2-thiol | Candida parapsilosis | Higher effectiveness observed | researchgate.netnih.gov |

In Vitro Anticancer and Antiproliferative Activities

The quinoxaline scaffold is a prominent feature in the design of novel anticancer agents due to the diverse biological activities exhibited by its derivatives. nih.govnih.gov

Cytotoxicity Against Specific Cancer Cell Lines (e.g., A549, HeLa, MCF-7, HepG2, HCT-116)

A number of quinoxaline analogues have been screened for their cytotoxic effects against a panel of human cancer cell lines. For instance, a series of 2-substituted-quinoxaline analogues were evaluated for their antiproliferative activity against the MCF-7 breast cancer cell line. rsc.org One compound, in particular, demonstrated notable activity. rsc.org

In another study, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds were tested against human HCT-116 (colon carcinoma) and MCF-7 cell lines. nih.gov Several of these derivatives exhibited significant antiproliferative activity, with some compounds showing IC50 values in the low microgram per milliliter range. nih.gov Specifically, ten compounds were active against HCT-116 with IC50 values ranging from 1.9 to 7.52 μg/mL, and seventeen compounds were active against MCF-7 with IC50 values between 2.3 and 6.62 μg/mL. nih.gov